BENZAMIDE, N-(8-(p-AMINOPHENOXY)OCTYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(8-(p-aminophenoxy)octyl)- is a bioactive chemical.
Scientific Research Applications
Discovery and Synthesis
- Histone Deacetylase Inhibitor : MGCD0103, a compound related to Benzamide, N-(8-(p-aminophenoxy)octyl)-, has been identified as a selective histone deacetylase (HDAC) inhibitor, showing promise as an anticancer drug (Zhou et al., 2008).
- Polymer Synthesis : Chain-growth polycondensation methods have been used to synthesize well-defined aromatic polyamides, including derivatives of Benzamide, N-(8-(p-aminophenoxy)octyl)- (Yokozawa et al., 2002).
Chemical Processes and Properties
- Chemoselective N-benzoylation : Benzamide derivatives, including N-(2-hydroxyphenyl)benzamides, have been synthesized using chemoselective N-benzoylation methods (Singh et al., 2017).
- NO Production Inhibition : New benzamide derivatives isolated from Limonia acidissima have shown inhibitory effects on nitric oxide (NO) production in microglia cells (Kim et al., 2009).
Applications in Material Science
- Polyamide Synthesis : Synthesis of poly (N-octyl-p-benzamide)s with low polydispersities has been investigated, which could have applications in material science (Yokozawa et al., 2005).
- Metalloligands for Magnets : Benzamide derivatives have been used to create metalloligands for designing single-molecule and single-chain magnets (Costes et al., 2010).
Medicinal Applications
- Neuroleptic Activity : Benzamide derivatives have been synthesized and evaluated for potential neuroleptic activity, showing inhibitory effects on stereotyped behavior in rats (Iwanami et al., 1981).
- Antioxidant Activity : Amino-substituted benzamide derivatives have been studied for their electrochemical oxidation, which plays a role in understanding their antioxidant activity (Jovanović et al., 2020).
properties
CAS RN |
102453-56-5 |
---|---|
Product Name |
BENZAMIDE, N-(8-(p-AMINOPHENOXY)OCTYL)- |
Molecular Formula |
C21H28N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-[8-(4-aminophenoxy)octyl]benzamide |
InChI |
InChI=1S/C21H28N2O2/c22-19-12-14-20(15-13-19)25-17-9-4-2-1-3-8-16-23-21(24)18-10-6-5-7-11-18/h5-7,10-15H,1-4,8-9,16-17,22H2,(H,23,24) |
InChI Key |
AEGAJUJDRFAOLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCCCOC2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCCCOC2=CC=C(C=C2)N |
Appearance |
Solid powder |
Other CAS RN |
102453-56-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzamide, N-(8-(p-aminophenoxy)octyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.